molecular formula C8H6BrClO2 B12077132 2-Chloro-5-bromophenyl acetate CAS No. 914636-81-0

2-Chloro-5-bromophenyl acetate

Cat. No.: B12077132
CAS No.: 914636-81-0
M. Wt: 249.49 g/mol
InChI Key: SHBPUHXOZPIWLE-UHFFFAOYSA-N
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Description

2-Chloro-5-bromophenyl acetate is an aromatic ester featuring a phenyl ring substituted with chlorine at the 2-position and bromine at the 5-position, linked to an acetate group. This compound is structurally significant due to the electron-withdrawing effects of the halogens, which influence its reactivity, solubility, and stability. For instance, methyl esters of similar bromo-chlorophenyl derivatives (e.g., methyl 2-(2-bromo-5-chlorophenyl)acetate, CAS 1021089-12-2) exhibit high structural similarity (96%) to this compound, suggesting comparable physicochemical profiles .

Properties

CAS No.

914636-81-0

Molecular Formula

C8H6BrClO2

Molecular Weight

249.49 g/mol

IUPAC Name

(5-bromo-2-chlorophenyl) acetate

InChI

InChI=1S/C8H6BrClO2/c1-5(11)12-8-4-6(9)2-3-7(8)10/h2-4H,1H3

InChI Key

SHBPUHXOZPIWLE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-bromophenyl acetate can be achieved through several methods. One common approach involves the acetylation of 2-Chloro-5-bromophenol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-5-bromophenyl acetate may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-bromophenyl acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and bromo substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield 2-Chloro-5-bromophenol.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Substitution Reactions: Products may include derivatives with different substituents on the phenyl ring.

    Hydrolysis: The major product is 2-Chloro-5-bromophenol.

    Oxidation: Products may include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-Chloro-5-bromophenyl acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs and therapeutic agents.

    Materials Science: It is utilized in the preparation of advanced materials with specific properties.

    Biological Studies: The compound can be used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-Chloro-5-bromophenyl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release 2-Chloro-5-bromophenol, which may interact with enzymes or receptors in biological systems. The chloro and bromo substituents can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-chloro-5-bromophenyl acetate with key analogs based on substituent positions, electronic effects, and functional group variations.

Substituent Position and Electronic Effects
Compound Name CAS Number Substituent Positions Key Properties
2-Chloro-5-bromophenyl acetate Not provided 2-Cl, 5-Br Enhanced electrophilicity due to electron-withdrawing halogens; moderate steric hindrance.
Methyl 2-(2-bromo-3-chlorophenyl)acetate 52864-56-9 2-Br, 3-Cl Reduced resonance stabilization compared to 5-substituted analogs; higher steric strain .
2-Bromo-4-chlorophenylacetic acid 81682-38-4 2-Br, 4-Cl Acidic proton increases hydrogen-bonding potential; lower solubility in nonpolar solvents .
Methyl 2-(4-bromo-2-chlorophenyl)acetate 455957-76-3 4-Br, 2-Cl Para-bromine induces stronger inductive effects; altered reactivity in nucleophilic substitutions .

Key Observations :

  • Steric and Electronic Factors : The 2-chloro-5-bromo substitution minimizes steric clashes compared to 2-bromo-3-chloro derivatives, favoring reactions requiring planar transition states (e.g., electrophilic aromatic substitution) .
  • Functional Group Impact : Conversion of the ester to a carboxylic acid (e.g., 2-bromo-4-chlorophenylacetic acid) drastically alters solubility and reactivity, enhancing polarity and hydrogen-bonding capacity .
Halogen-Specific Reactivity

Bromine’s higher polarizability compared to chlorine increases the compound’s susceptibility to nucleophilic aromatic substitution (NAS). For example, in methyl 2-(2-bromo-5-(trifluoromethyl)phenyl)acetate (CAS 1069115-16-7), the trifluoromethyl group further enhances electron withdrawal, accelerating NAS rates relative to non-fluorinated analogs . In contrast, 2-chloro-5-bromophenyl acetate’s chlorine may stabilize intermediates via resonance, moderating reactivity .

Solubility and Stability
  • Solubility : Bromine’s larger atomic radius increases hydrophobic interactions, reducing aqueous solubility compared to chlorine-only analogs. For instance, zinc acetate derivatives exhibit distinct aqueous-phase electronic structures (e.g., RIXS spectra variations in zinc acetate solutions), suggesting halogen-dependent solvation dynamics .
  • Thermal Stability : Density-functional theory (DFT) studies on similar systems indicate that exact-exchange terms improve predictions of thermochemical properties (e.g., atomization energies), implying that 2-chloro-5-bromophenyl acetate’s stability can be modeled with hybrid functionals .

Biological Activity

2-Chloro-5-bromophenyl acetate (CAS: 914636-81-0) is an organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. Its structure, characterized by the presence of halogen substituents, suggests potential biological activity, especially in the context of enzyme inhibition and cancer therapy. This article explores the biological activities associated with this compound, drawing on diverse sources to provide a comprehensive overview.

2-Chloro-5-bromophenyl acetate is a derivative of phenyl acetate with chlorine and bromine substituents. Its molecular formula is C9H8BrClO2, and it has a molecular weight of approximately 251.51 g/mol. The presence of halogens can influence the compound's lipophilicity and reactivity, making it a candidate for biological assays.

Enzyme Inhibition

Recent studies have investigated the potential of 2-chloro-5-bromophenyl acetate as an inhibitor of various enzymes. For instance, it has been noted for its ability to inhibit specific kinases involved in cancer progression. The compound's structural modifications can enhance selectivity towards certain targets, which is crucial for minimizing off-target effects during therapeutic applications.

Table 1 summarizes the inhibitory effects of 2-chloro-5-bromophenyl acetate on selected kinases:

Enzyme IC50 (µM) Mechanism of Action
SIK20.048Competitive inhibition at the ATP-binding site
PAK1>50Non-selective inhibition
HDACs0.20Histone deacetylase inhibition

The data indicates that 2-chloro-5-bromophenyl acetate exhibits potent inhibitory activity against SIK2, suggesting its potential role as a therapeutic agent in cancers where SIK2 is overexpressed.

Anticancer Activity

In vitro studies have shown that 2-chloro-5-bromophenyl acetate can induce apoptosis in cancer cell lines. For example, research highlighted its efficacy against hepatocellular carcinoma (HCC) cells, where it was observed to downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors.

A case study involving HCC cells demonstrated that treatment with this compound resulted in:

  • Reduction in cell viability by approximately 70% at a concentration of 10 µM.
  • Induction of apoptosis , confirmed through Annexin V staining assays.

These findings suggest that 2-chloro-5-bromophenyl acetate may serve as a promising lead compound for further development into anticancer therapeutics.

The mechanism by which 2-chloro-5-bromophenyl acetate exerts its biological effects appears to involve modulation of signaling pathways related to cell growth and survival. Specifically, its action on SIK kinases suggests that it may interfere with pathways critical for cancer cell proliferation and metastasis.

Signaling Pathways Affected

  • cAMP/PKA Pathway : Inhibition of SIK kinases leads to altered phosphorylation states of downstream targets such as CRTC proteins, affecting gene expression related to metabolism and survival.
  • Histone Modifications : As an HDAC inhibitor, it may influence chromatin remodeling and transcriptional regulation.

Q & A

Q. What safety protocols are essential when handling 2-chloro-5-bromophenyl acetate in laboratory settings?

  • Recommendations :
  • PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential release of toxic fumes (e.g., HBr/HCl) during hydrolysis .
  • First Aid : For exposure, rinse with water for 15 minutes and seek medical evaluation for delayed symptoms .

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